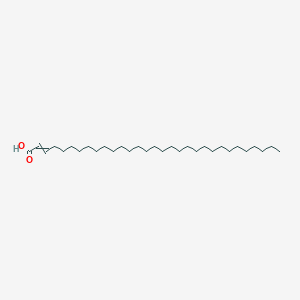
(9H-Fluoren-9-YL)methyl prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9H-Fluoren-9-YL)methyl prop-2-enoate is a chemical compound with the molecular formula C₁₇H₁₄O₂ and a molecular weight of 250.292 g/mol . . This compound is characterized by its unique structure, which includes a fluorenyl group attached to a prop-2-enoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-YL)methyl prop-2-enoate typically involves the esterification of fluorenylmethanol with methacrylic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
(9H-Fluoren-9-YL)methyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Fluorenylmethanol.
Substitution: Various substituted fluorenyl esters.
Scientific Research Applications
(9H-Fluoren-9-YL)methyl prop-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound can be used in the synthesis of biologically active molecules and as a fluorescent probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (9H-Fluoren-9-YL)methyl prop-2-enoate involves its interaction with various molecular targets and pathways. The fluorenyl group can participate in π-π stacking interactions, while the ester group can undergo hydrolysis to release active intermediates. These interactions and reactions contribute to the compound’s biological and chemical activities .
Comparison with Similar Compounds
Similar Compounds
9H-Fluoren-9-yl 2-methylprop-2-enoate: A closely related compound with similar structural features.
9-Methylfluorene: Another similar compound with a methyl group instead of the ester group.
Uniqueness
(9H-Fluoren-9-YL)methyl prop-2-enoate is unique due to its combination of a fluorenyl group and a prop-2-enoate moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and material science .
Properties
CAS No. |
138981-57-4 |
|---|---|
Molecular Formula |
C17H14O2 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl prop-2-enoate |
InChI |
InChI=1S/C17H14O2/c1-2-17(18)19-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h2-10,16H,1,11H2 |
InChI Key |
RCRPQLXMTJIDRN-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


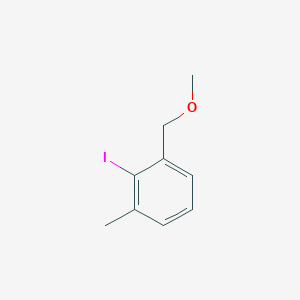
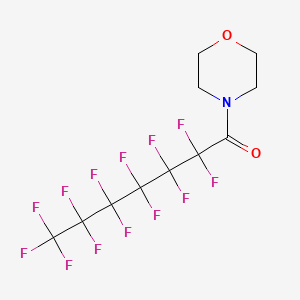
![3H-Cyclopenta[A]azulen-3-one](/img/structure/B14284140.png)
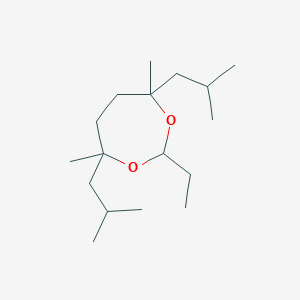
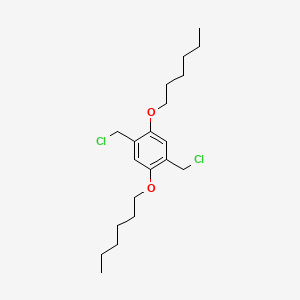
![6,8,10-Trihydroxy-2-methyl-7,12-dioxo-3,4,7,12-tetrahydro-2,5-epoxyanthra[2,3-b]oxepine-5(2H)-carboxylic acid](/img/structure/B14284149.png)
![4-[2,5-Dimethyl-3-(tricyanoethenyl)-1H-pyrrol-1-yl]benzoic acid](/img/structure/B14284152.png)
![N~1~,N~1~-Dioctadecyl-N~4~-[3-(trichlorosilyl)propyl]butanediamide](/img/structure/B14284155.png)
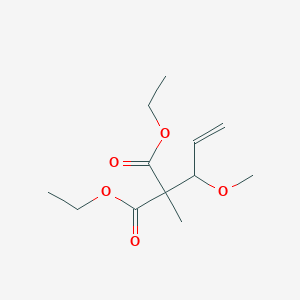
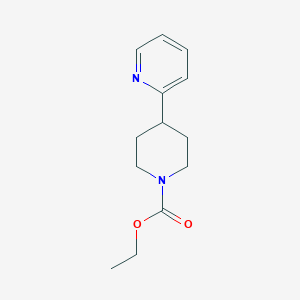
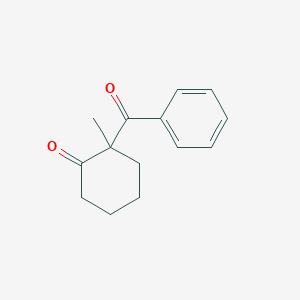
![1,3-Dithiane-2-butanal, 2-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B14284197.png)
![N,N'-[Thiene-2,5-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]](/img/structure/B14284204.png)
